3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride
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Overview
Description
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride typically involves the reaction of hydrazine hydrate with 2-chloropyrazine in the presence of ethanol. The reaction mixture is heated to around 58°C and maintained at this temperature for approximately 15 hours. After the reaction is complete, the mixture is cooled and neutralized with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of commercially available and inexpensive reagents makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This leads to the activation of caspases and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride: Similar in structure but contains a trifluoromethyl group instead of a phenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with different pharmacological properties.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its versatility as a building block in medicinal chemistry makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCIFVLRRGKBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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